2-Amino-5-bromo-3-methoxybenzaldehyde
Overview
Description
2-Amino-5-bromo-3-methoxybenzaldehyde is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of benzaldehyde, featuring an amino group at the 2-position, a bromine atom at the 5-position, and a methoxy group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-3-methoxybenzaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of 3-methoxybenzaldehyde followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions often involve the use of bromine or bromine-containing reagents, nitrating agents like nitric acid, and reducing agents such as tin(II) chloride or iron powder.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the employment of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromo-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 2-Amino-5-bromo-3-methoxybenzoic acid.
Reduction: 2-Amino-5-bromo-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-5-bromo-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, which can be used in drug discovery and development.
Medicine: Derivatives of this compound may exhibit pharmacological activities, making it a potential candidate for the development of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-bromo-3-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The amino group can form hydrogen bonds, the bromine atom can participate in halogen bonding, and the methoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromobenzaldehyde: Lacks the methoxy group, which may affect its reactivity and applications.
3-Methoxy-5-bromobenzaldehyde: Lacks the amino group, which may limit its use in biological applications.
2-Amino-3-methoxybenzaldehyde: Lacks the bromine atom, which may influence its chemical reactivity.
Uniqueness
2-Amino-5-bromo-3-methoxybenzaldehyde is unique due to the presence of all three functional groups (amino, bromo, and methoxy) on the benzaldehyde ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in different fields of research.
Properties
IUPAC Name |
2-amino-5-bromo-3-methoxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-7-3-6(9)2-5(4-11)8(7)10/h2-4H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSJJULUCAMCNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1N)C=O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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